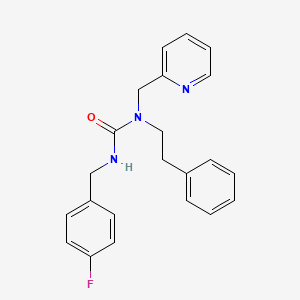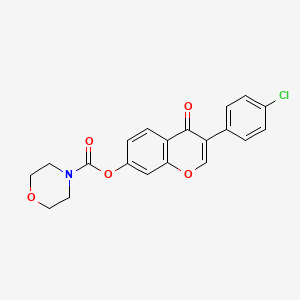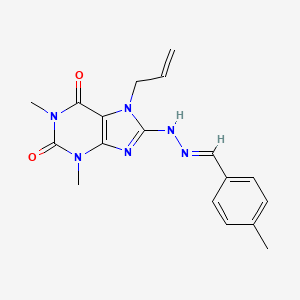![molecular formula C18H16N2O3S B2602076 ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate CAS No. 28831-35-8](/img/structure/B2602076.png)
ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties
Wirkmechanismus
Target of Action
Quinazolinone derivatives, which this compound is a part of, are known to have a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities .
Mode of Action
Many quinazolinone derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological effects .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “Ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate”. Based on the known activities of similar compounds, it could potentially affect pathways related to cell growth (in the case of anticancer activity), neuronal signaling (in the case of anti-convulsant activity), or bacterial growth (in the case of antimicrobial activity) .
Result of Action
Based on the known activities of similar compounds, it could potentially lead to cell death (in the case of anticancer activity), decreased neuronal excitability (in the case of anti-convulsant activity), or inhibition of bacterial growth (in the case of antimicrobial activity) .
Vorbereitungsmethoden
The synthesis of ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions usually include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of a thioether linkage between the quinazolinone and the ethyl acetate moiety.
Analyse Chemischer Reaktionen
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate can be compared with other quinazolinone derivatives:
Ethyl 2-[(4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio]acetate: These compounds have similar structures but differ in the aryl group attached to the quinazolinone ring.
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core but have different substituents, leading to variations in their biological activities.
N-Substituted quinazolinones: These derivatives have modifications at the nitrogen atom in the quinazolinone ring, which can significantly alter their pharmacological properties.
This compound stands out due to its unique combination of a thioether linkage and an ethyl ester group, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-16(21)12-24-18-19-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXKIKQLLSBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
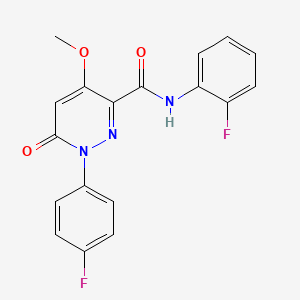
![5-fluoro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2601997.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)


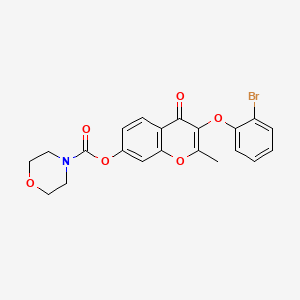

carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)

